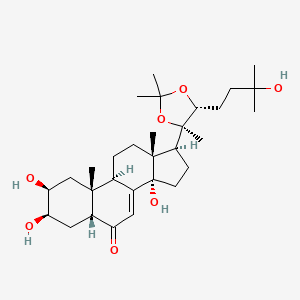
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. Phosphatidylinositol-(5)-P1 (1,2-dioctanoyl) (PtdIns-(5)-P1 (1,2-dioctanoyl)) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(5)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
Applications De Recherche Scientifique
1. Cell Signaling and Membrane Dynamics
PtdIns-(5)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in cell signaling pathways. It plays a crucial role in regulating the activity of certain proteins involved in intracellular membrane trafficking, as evidenced in the research on GRP1 protein. This protein, which contains a pleckstrin homology (PH) domain, binds to phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) - a polyphosphoinositide related to PtdIns-(5)-P1 - and facilitates guanine nucleotide exchange of ARF1 and ARF5, regulators of intracellular membrane trafficking (Klarlund et al., 1998).
2. Synthesis and Structural Studies
Research has also focused on the synthesis of PtdIns-(5)-P1 derivatives, such as PtdIns(3)P and PtdIns(4)P. These studies are crucial for understanding the structural and functional aspects of phosphatidylinositols and their derivatives. Such knowledge can be applied in the development of affinity probes for further biochemical and cellular studies (Chen, Feng, & Prestwich, 1998).
3. Role in Stress Response in Plants
Research has shown that PtdIns(4,5)P(2), a molecule similar to PtdIns-(5)-P1, plays a significant role in the response of Arabidopsis plants to salt stress. This research demonstrates the importance of phosphoinositides in the stress responses of plants, offering insights into how these compounds might be leveraged for agricultural applications (Dewald et al., 2001).
4. Endocytic Cycle Regulation
Studies have also indicated the involvement of PtdIns(4,5)P(2) in the regulation of various steps in the endocytic cycle, highlighting its role in intracellular trafficking and sorting events. These findings are essential for understanding the cellular mechanisms of endocytosis and may have implications for drug delivery and cellular therapy (Kim et al., 2006).
5. Regulation of Endo-Lysosomal Function
The study of PtdIns(3,5)P(2), a related phosphoinositide, has revealed its control over membrane trafficking at multiple points in the endosomal/lysosomal system. This regulation is crucial for maintaining the size, shape, and acidity of endo-lysosomal compartments, with implications for understanding cellular storage diseases and designing targeted therapies (Dove et al., 2009).
Propriétés
Formule moléculaire |
C25H46O16P2 · 2NH4 |
|---|---|
Poids moléculaire |
700.7 |
InChI |
InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21-,22-,23-,24?,25-;;/m1../s1 |
Clé InChI |
IHRPLAYZBAFIEF-HRUILGQTSA-N |
SMILES |
O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)CCCCCCC.[NH4+].[NH4+] |
Synonymes |
DOPI-5-P1; Phosphatidylinositol-5-phosphate C-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1152659.png)

